4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
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Overview
Description
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H14O5S It is a derivative of benzenesulfonate, featuring a formyl group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-methylbenzenesulfonyl chloride+4-formyl-2-methoxyphenolpyridine4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 4-Carboxy-2-methoxyphenyl 4-methylbenzenesulfonate
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-methylbenzenesulfonate
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be employed in various organic reactions to introduce functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-6-methoxyphenyl 4-methylbenzenesulfonate
- 4-Formyl-2-methoxyphenyl methylcarbamate
- 4-Formyl-2-methoxyphenyl N-(2-chloro-6-methylphenyl)carbamate
Uniqueness
4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research purposes.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-11-3-6-13(7-4-11)21(17,18)20-14-8-5-12(10-16)9-15(14)19-2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVNIQOBWMMUIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365818 |
Source
|
Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246224-09-9 |
Source
|
Record name | 4-formyl-2-methoxyphenyl 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the spatial arrangement of the vanillin group in 4-Formyl-2-methoxyphenyl 4-methylbenzenesulfonate?
A1: The vanillin group in this compound is not coplanar with the benzene ring. Instead, it forms a dihedral angle of 42.17° with the benzene ring []. This information is derived from the crystallographic data obtained during the study.
Q2: How does this compound arrange itself in solid state?
A2: The molecules of this compound interact with each other through weak non-classical C—H⋯O hydrogen bonds. These interactions lead to the formation of a two-dimensional network in the crystal structure [].
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